molecular formula C7H8BrNO B1291408 3-Bromo-2-methoxy-5-methylpyridine CAS No. 717843-56-6

3-Bromo-2-methoxy-5-methylpyridine

Cat. No. B1291408
M. Wt: 202.05 g/mol
InChI Key: NDKLQBZACYGWAZ-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

To a solution of 3-bromo-2-chloro-5-methylpyridine [17282-03-0] (5 g, 24.2 mmol) in MeOH (80 mL) was added a solution of sodium methoxide (5.4M in MeOH) (25 mL, 135 mmol) and the mixture was stirred at 65° C. for 32 h. The resulting suspension was filtered and the mother liquor was concentrated. Et2O and H2O were added and the phases were separated. The organic layer was washed with H2O and brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (heptane/EtOAc: 90:10→0:100) to afford the title compound. tR: 1.03 min (LC-MS 1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][O-:11].[Na+]>CO>[Br:1][C:2]1[C:3]([O:11][CH3:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)Cl
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 32 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
ADDITION
Type
ADDITION
Details
Et2O and H2O were added
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/EtOAc: 90:10→0:100)

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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